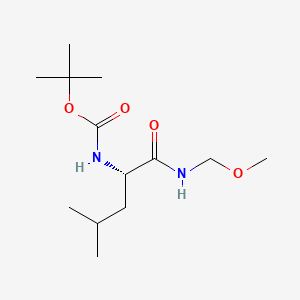

(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Description

(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate (CAS: 87694-50-6) is a chiral organic compound with a molecular formula of C₁₃H₂₆N₂O₄ and a molecular weight of 274.36 g/mol . Its IUPAC name highlights the (S)-configuration at the stereogenic center, a tert-butyl carbamate group, and a methoxymethylamino substituent . The compound is primarily used in research and development as a synthetic intermediate, particularly in peptide chemistry, where the tert-butyl carbamate (Boc) group serves as a protective moiety for amines .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-(methoxymethylamino)-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-9(2)7-10(11(16)14-8-18-6)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,14,16)(H,15,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITBKOUSMJIKRJ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCOC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCOC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40709924 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N-(methoxymethyl)-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87694-50-6 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N-(methoxymethyl)-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves the use of protecting groups for amines, such as the tert-butyloxycarbonyl (Boc) group. The Boc group can be installed on the amine nitrogen under mild conditions and removed with strong acid or heat . Another method involves the use of carbon dioxide-based synthesis, which is a greener and more sustainable approach .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid for deprotection, and p-toluenesulfonyl chloride for activation . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate has several scientific research applications. In medicinal chemistry, it is used as a protecting group for amines and amino acids, facilitating the synthesis of peptides and other complex molecules . It also plays a role in drug design and discovery, where its stability and ability to permeate cell membranes are advantageous . Additionally, it is used in the chemical and paint industry as a starting material and intermediate .

Mechanism of Action

The mechanism of action of this compound involves its ability to modulate inter- and intramolecular interactions with target enzymes or receptors. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows the compound to participate in hydrogen bonding through

Biological Activity

(S)-tert-Butyl (1-((methoxymethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate, with the molecular formula and CAS Number 87694-50-6, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H26N2O4 |

| Molecular Weight | 274.36 g/mol |

| CAS Number | 87694-50-6 |

| Purity | ≥ 99% |

The compound exhibits biological activity primarily through its role as a peptidomimetic inhibitor. Peptidomimetics are designed to mimic peptide structures while enhancing stability and bioavailability. In particular, (S)-tert-butyl carbamate derivatives have shown promise in inhibiting proteases such as TMPRSS2, which is crucial for viral entry in cells, including SARS-CoV-2.

Inhibition of TMPRSS2

Recent studies indicate that peptidomimetic inhibitors targeting TMPRSS2 can effectively block viral entry into host cells. The compound has demonstrated significant inhibitory constants () in the low nanomolar range against TMPRSS2, suggesting a high potency for antiviral applications. For example, compounds similar to (S)-tert-butyl carbamate have shown values ranging from 2.5 nM to 57.5 nM, indicating their effectiveness in preventing viral infections .

Therapeutic Applications

- Antiviral Agents : The primary application of (S)-tert-butyl carbamate is in the development of antiviral therapies against viruses that utilize TMPRSS2 for cell entry. Its ability to inhibit this protease positions it as a candidate for treating infections like COVID-19.

- Cancer Therapy : There is potential for this compound in oncology, particularly in modulating pathways involved in tumor growth and metastasis through targeted protease inhibition.

Study on Antiviral Activity

A study published in Nature detailed the development of peptidomimetic inhibitors that include (S)-tert-butyl carbamate derivatives. These inhibitors were shown to effectively prevent SARS-CoV-2 infection in vitro by blocking the activity of TMPRSS2. The stability of these compounds in human plasma also suggests they could be viable candidates for further clinical development .

In Vivo Efficacy

In vivo studies are necessary to evaluate the full therapeutic potential of (S)-tert-butyl carbamate. Preliminary results indicate that compounds with similar structures exhibit favorable pharmacokinetics and bioavailability, which are essential for effective therapeutic outcomes.

Comparison with Similar Compounds

Key Properties :

- Smile Code : O=C(OC(C)(C)C)NC@@HC(N(OC)C)=O .

- Storage : Requires a tightly closed container in a cool, dry, well-ventilated area away from ignition sources .

- Safety : Hazardous upon skin/eye contact; necessitates personal protective equipment (PPE) and engineering controls .

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents and functional groups. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications.

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

CAS 1172623-95-8 :

- The pent-4-ynyl group introduces an alkyne, enhancing reactivity in click chemistry but reducing stability under oxidative conditions compared to the saturated 4-methylpentan chain in the reference compound .

- Lower molecular weight (256.30 vs. 274.36) may improve solubility in polar solvents.

Absence of methoxymethylamino group simplifies synthesis but reduces versatility in coupling reactions.

CAS 87694-53-9 :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.